molecular formula C8H15NO2 B3024269 2-(4-aminocyclohexyl)acetic Acid CAS No. 2952-00-3

2-(4-aminocyclohexyl)acetic Acid

Cat. No. B3024269
CAS RN: 2952-00-3
M. Wt: 157.21 g/mol
InChI Key: XVDSFSRMHSDHGJ-UHFFFAOYSA-N
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Description

2-(4-aminocyclohexyl)acetic Acid, also known as C8H15NO2, is a compound with a molecular weight of 157.21 g/mol . It has various synonyms such as (4-AMINO-CYCLOHEXYL)-ACETIC ACID and Cyclohexaneacetic acid, 4-amino- . The IUPAC name for this compound is 2-(4-aminocyclohexyl)acetic acid .


Synthesis Analysis

The synthesis of 2-(4-aminocyclohexyl)acetic Acid can be achieved through various methods. One method uses 1, 4-cyclohexanedione as a starting material to obtain the 2-(4-aminocyclohexyl)acetic Acid through processes of Wittig reaction, condensation reaction, and catalytic hydrogenation . Another method involves the hydrogenation of 4-nitrophenylacetic acid in a protic solvent at a temperature of 40-50 °C in the presence of Pb/C at an excess pressure of 0.1-0.6 bar .


Molecular Structure Analysis

The molecular structure of 2-(4-aminocyclohexyl)acetic Acid can be represented by the InChI code: InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) . The Canonical SMILES for this compound is C1CC(CCC1CC(=O)O)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-aminocyclohexyl)acetic Acid include a molecular weight of 157.21 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 157.110278721 g/mol . The Topological Polar Surface Area of the compound is 63.3 Ų .

Safety and Hazards

The safety data sheet for 2-(4-aminocyclohexyl)acetic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air .

Relevant Papers The relevant papers for 2-(4-aminocyclohexyl)acetic Acid include patents that describe methods for its synthesis . These papers provide valuable insights into the preparation methods and potential applications of this compound.

properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSFSRMHSDHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminocyclohexyl)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-aminocyclohexyl)acetic Acid
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2-(4-aminocyclohexyl)acetic Acid
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2-(4-aminocyclohexyl)acetic Acid
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2-(4-aminocyclohexyl)acetic Acid
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2-(4-aminocyclohexyl)acetic Acid
Reactant of Route 6
2-(4-aminocyclohexyl)acetic Acid

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